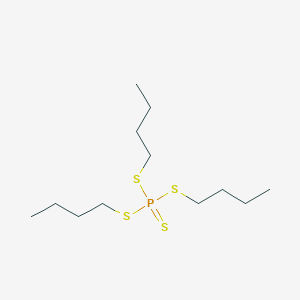
2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride: is a fluorinated organic compound with the molecular formula C4NF9. It is known for its high fluorine content, which imparts unique chemical and physical properties. This compound is used in various scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride typically involves the reaction of trifluoroacetic acid derivatives with pentafluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a fluorinating agent such as sulfur tetrafluoride or cobalt trifluoride to ensure the incorporation of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve electrochemical fluorination, where an electric current is passed through a solution containing the precursor compounds. This method allows for the efficient introduction of fluorine atoms into the molecule, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted ethanimidoyl derivatives
Scientific Research Applications
2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride is used in various scientific research applications, including:
Biology: In the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Potential use in the development of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Used in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride involves its interaction with molecular targets through the formation of strong hydrogen bonds and van der Waals interactions. The high electronegativity of fluorine atoms enhances the compound’s ability to interact with various biological and chemical systems, leading to its effects on molecular pathways and targets .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl chloride
- 2,2,2-Trifluoro-N-(1,1,2,2,2-pentafluoroethyl)ethanimidoyl fluoride
Comparison: 2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride is unique due to its high fluorine content and the presence of both trifluoro and pentafluoro groups. This makes it more reactive and stable compared to similar compounds, which may have fewer fluorine atoms or different substituents. The high fluorine content also imparts unique physical properties such as low surface energy and high thermal stability .
Properties
CAS No. |
380-66-5 |
|---|---|
Molecular Formula |
C4F9N |
Molecular Weight |
233.03 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(1,1,2,2,2-pentafluoroethyl)ethanimidoyl fluoride |
InChI |
InChI=1S/C4F9N/c5-1(2(6,7)8)14-4(12,13)3(9,10)11 |
InChI Key |
LQQBAJRONUPTHM-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(C(F)(F)F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
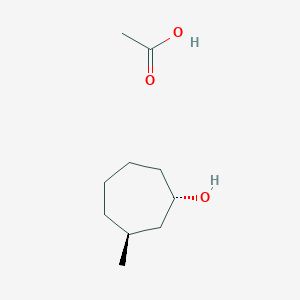

![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
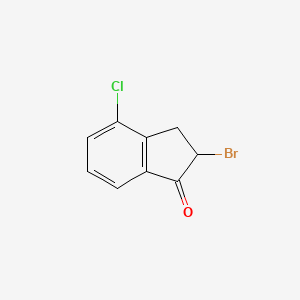
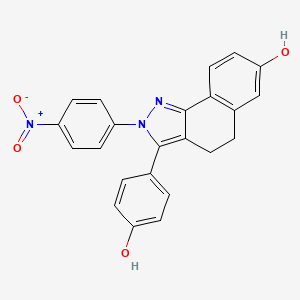
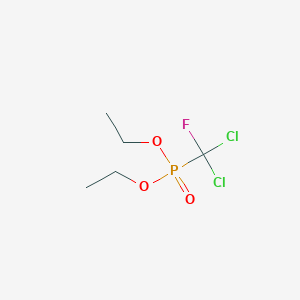
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
